4-フェニル-1-(プロプ-2-エン-1-イル)-1H-イミダゾール-5-アミン

説明

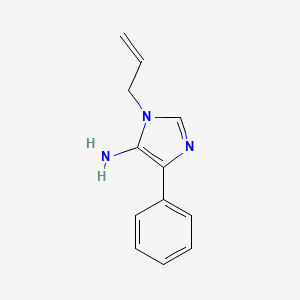

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途: 抗菌剤

4-フェニル-1-(プロプ-2-エン-1-イル)-1H-イミダゾール-5-アミンを含むイミダゾール誘導体は、その抗菌作用について広く研究されてきました。これらは、幅広い抗菌活性和抗真菌活性を示すことが知られています。 この化合物は、微生物酵素と相互作用してその機能を阻害する能力があるため、新しい抗菌薬の開発のための候補物質となります .

農業化学: 殺菌剤

農業分野では、イミダゾール化合物は殺菌剤として使用されます。その作用機序は、必須の真菌細胞成分の生合成を阻害し、作物上の有害な真菌の生育を防ぐことです。 この用途は、作物を保護し、食料安全保障を確保するために重要です .

生化学研究: 酵素阻害

この化合物は、酵素阻害を研究するための生化学研究においても価値があります。 これは、疾患経路に関与する特定の酵素を標的にする阻害剤の設計のための足場として役立ち、これらの生物学的プロセスの理解に役立ちます .

材料科学: 配位化合物

イミダゾール誘導体の構造的柔軟性により、金属と配位化合物を形成することができます。 これらの化合物は、材料科学において、ユニークな光学的および磁気的特性を持つ材料を作成するために使用できます .

神経学研究: 神経保護

研究により、イミダゾール誘導体は神経保護効果をもたらす可能性があることが示されています。 これらは、ドーパミン作動性神経変性を引き起こす経路を阻害することによって、パーキンソン病などの状態を改善するために使用できる可能性があります .

触媒: 遷移金属触媒における配位子

安定な環状構造と窒素原子により、イミダゾール誘導体は遷移金属触媒における配位子として作用できます。 この用途は、さまざまな化学反応を促進するための合成化学において重要です .

腫瘍学: 抗腫瘍活性

イミダゾール化合物は、腫瘍学において抗腫瘍剤として有望視されています。 これらは、がん細胞の増殖を阻害することができ、新しいがん治療法の研究の焦点となっています .

化学合成: ビルディングブロック

最後に、4-フェニル-1-(プロプ-2-エン-1-イル)-1H-イミダゾール-5-アミンは、化学合成における汎用性の高いビルディングブロックとして機能します。 そのイミダゾール環は、さらに用途のために、所望の化学的特性を持つさまざまな化合物を生成するために修飾することができます .

生化学分析

Biochemical Properties

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine interacts with signal transducer and activator of transcription 3 (STAT3), a protein involved in cell signaling pathways . By inhibiting STAT3, the compound may exert anti-inflammatory effects.

Cellular Effects

The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine on various cell types and cellular processes are profound. In neuronal cells, it has been observed to protect against dopaminergic cell loss and reduce neuroinflammation . This protection is likely due to its inhibition of MAO-B and STAT3, which are involved in neurodegenerative processes. In cancer cells, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine has demonstrated antiproliferative effects by destabilizing tubulin, a protein essential for cell division . This destabilization leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine exerts its effects through several mechanisms. It binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound inhibits STAT3 activation by preventing its phosphorylation, which is necessary for its function in cell signaling . This inhibition reduces the expression of pro-inflammatory genes and proteins, contributing to its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The stability and effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, its neuroprotective and anti-inflammatory effects are sustained over time, indicating its potential for long-term therapeutic use. In in vivo studies, the compound has shown prolonged effects on cellular function, with consistent inhibition of MAO-B and STAT3 observed over several weeks .

Dosage Effects in Animal Models

The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits MAO-B and STAT3, leading to neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects have been observed, including mild gastrointestinal disturbances and hepatotoxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. The compound also influences metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins . For example, it binds to plasma proteins, which facilitate its distribution throughout the body. The compound also interacts with membrane transporters, allowing it to enter cells and reach its intracellular targets . Its distribution is influenced by its lipophilicity, which enables it to cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . For instance, its interaction with STAT3 occurs in the cytoplasm, where it inhibits STAT3 activation and prevents its translocation to the nucleus .

特性

IUPAC Name |

5-phenyl-3-prop-2-enylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h2-7,9H,1,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMAZMNVKXFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247793 | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-43-3 | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。